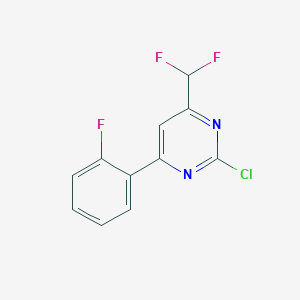

2-Chloro-4-(difluoromethyl)-6-(2-fluorophenyl)pyrimidine

Description

2-Chloro-4-(difluoromethyl)-6-(2-fluorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family This compound is characterized by the presence of chlorine, difluoromethyl, and fluorophenyl substituents on the pyrimidine ring

Properties

IUPAC Name |

2-chloro-4-(difluoromethyl)-6-(2-fluorophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF3N2/c12-11-16-8(5-9(17-11)10(14)15)6-3-1-2-4-7(6)13/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLHXOHEGSYBBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NC(=N2)Cl)C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(difluoromethyl)-6-(2-fluorophenyl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and difluoromethylamine.

Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2-fluorobenzaldehyde and difluoromethylamine.

Cyclization: The intermediate undergoes cyclization in the presence of a chlorinating agent, such as phosphorus oxychloride, to form the pyrimidine ring.

Final Product: The final step involves purification and isolation of the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key considerations include the selection of efficient catalysts, reaction conditions, and purification techniques to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(difluoromethyl)-6-(2-fluorophenyl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Research indicates that pyrimidine derivatives, including 2-chloro-4-(difluoromethyl)-6-(2-fluorophenyl)pyrimidine, exhibit significant anticancer properties. Studies have shown that modifications to the pyrimidine structure can enhance cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have been reported to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory potential. Pyrimidine derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation pathways. In vitro studies suggest that compounds with similar structures can significantly reduce inflammatory markers, making them potential candidates for developing new anti-inflammatory drugs .

- Antiviral Properties : Some studies suggest that pyrimidines can exhibit antiviral activity by interfering with viral replication processes. While specific data on this compound is limited, related pyrimidine derivatives have demonstrated efficacy against various viral targets.

Agrochemicals

- Herbicide Development : The structural characteristics of this compound make it a candidate for herbicide development. Research into similar compounds has shown that modifications can lead to selective herbicidal properties against specific weed species while minimizing crop damage .

- Pesticide Formulations : The compound may also be useful in formulating pesticides due to its potential bioactivity against pests. The fluorinated groups can enhance lipophilicity, improving the compound's ability to penetrate biological membranes of target organisms.

Material Science

- Polymer Chemistry : Pyrimidine derivatives are being investigated for their use in polymer synthesis due to their thermal stability and ability to form strong intermolecular interactions. The unique substituents in this compound could be utilized to create novel polymeric materials with specific properties tailored for applications in electronics and coatings.

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer efficacy of various pyrimidine derivatives, including those structurally related to this compound. The results indicated a significant reduction in cell viability in human cancer cell lines (e.g., MCF-7 breast cancer cells) at low micromolar concentrations, suggesting promising therapeutic potential.

Case Study 2: Anti-inflammatory Mechanism Exploration

In another study, the anti-inflammatory effects of pyrimidine derivatives were assessed using an animal model of induced inflammation. The results demonstrated that compounds similar to this compound significantly reduced paw edema compared to control groups, indicating effective modulation of inflammatory responses through COX inhibition.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(difluoromethyl)-6-(2-fluorophenyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the context of its use and the specific biological target.

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-4-(trifluoromethyl)-6-(2-fluorophenyl)pyrimidine

- 2-Chloro-4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidine

- 2-Chloro-4-(difluoromethyl)-6-(2-chlorophenyl)pyrimidine

Uniqueness

2-Chloro-4-(difluoromethyl)-6-(2-fluorophenyl)pyrimidine is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both difluoromethyl and fluorophenyl groups can enhance its stability and potential interactions with biological targets compared to similar compounds.

Biological Activity

2-Chloro-4-(difluoromethyl)-6-(2-fluorophenyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing available research findings, case studies, and relevant data.

- Molecular Formula : C10H7ClF2N2

- Molecular Weight : 232.63 g/mol

- CAS Number : 1207665-87-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of cancer and infectious diseases. The compound exhibits inhibitory effects on specific enzymes and receptors that are crucial for cellular proliferation and survival.

Anticancer Activity

Research has shown that pyrimidine derivatives, including this compound, can inhibit cancer cell proliferation. A study demonstrated that modifications in the pyrimidine structure significantly enhance its anticancer properties by affecting cell cycle regulation and apoptosis pathways .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A431 (vulvar carcinoma) | 5.0 | Inhibition of cell proliferation |

| Other Pyrimidine Analogues | Various | 1.0 - 10.0 | Varies by structure |

Antimicrobial Activity

In addition to anticancer properties, this compound has shown potential antimicrobial activity. Its efficacy against various bacterial strains suggests that it may interfere with bacterial growth through disruption of metabolic pathways or cell wall synthesis .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| E. coli | 15 µg/mL | Cell wall synthesis inhibition |

| S. aureus | 10 µg/mL | Disruption of metabolic pathways |

Case Studies

-

Study on Anticancer Efficacy :

A recent investigation assessed the effects of this compound on A431 cells. The results indicated a significant reduction in cell viability at concentrations as low as 5 µM, with observed apoptosis via caspase activation . -

Evaluation of Antimicrobial Properties :

Another study focused on the antibacterial effects of this compound against Gram-positive and Gram-negative bacteria. Results showed that it effectively inhibited the growth of both types, suggesting a broad-spectrum antimicrobial potential .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile is crucial for evaluating the safety and efficacy of this compound. Preliminary studies indicate moderate absorption with a half-life suitable for therapeutic applications, although further research is needed to fully elucidate its metabolic pathways and potential toxic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.